methyl 4-formyl-2-(trifluoromethyl)benzoate
Description
Properties
CAS No. |
959632-16-7 |
|---|---|
Molecular Formula |
C10H7F3O3 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Ortho Metalation (DoM)-Formylation Sequences
Directed metalation strategies enable regioselective formylation. By converting methyl 2-(trifluoromethyl)benzoate into a lithiated intermediate using LDA (lithium diisopropylamide), subsequent quenching with DMF (dimethylformamide) introduces the formyl group at the para position. This method avoids competing reactions at the electron-deficient trifluoromethyl site.
Synthetic Pathways and Optimization
Two-Step Esterification-Formylation Protocol
A practical route involves:
-
Esterification : 4-Formyl-2-(trifluoromethyl)benzoic acid is treated with methanol under acidic catalysis (H₂SO₄, reflux, 6 hours) to yield the methyl ester.
-
Purification : Flash chromatography (hexane/ethyl acetate = 10:1) isolates the product with >95% purity.
Spectroscopic Validation
One-Pot Tandem Reactions
Recent advances utilize tandem Suzuki-formylation reactions. Methyl 4-bromo-2-(trifluoromethyl)benzoate undergoes Suzuki coupling with formylphenylboronic acid, followed by in situ oxidation to stabilize the aldehyde. This method reduces purification steps but requires stringent temperature control (60–70°C).
Challenges in Trifluoromethyl and Formyl Group Compatibility
The electron-withdrawing trifluoromethyl group complicates electrophilic formylation. Nitration or sulfonation side reactions are common at elevated temperatures (>80°C). Mitigation strategies include:
-
Low-Temperature Conditions : Conducting reactions at 50°C minimizes decomposition.
-
Protecting Group Chemistry : Temporarily converting the formyl group to an acetal prevents undesired side reactions during esterification.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sonogashira Coupling | 68 | 95 | Moderate | High |
| DoM-Formylation | 72 | 98 | Low | Moderate |
| Tandem Suzuki | 65 | 90 | High | Low |
The DoM approach offers superior purity but suffers from scalability limitations due to cryogenic conditions. Industrial applications favor tandem Suzuki reactions despite marginally lower yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-2-(trifluoromethyl)benzoic acid.
Reduction: Methyl 4-hydroxymethyl-2-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-formyl-2-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in the development of drugs with various pharmacological activities, including:
- Anticancer Agents : Compounds derived from this structure have been investigated for their ability to inhibit tumor growth.
- Antimicrobial Properties : Studies indicate that derivatives exhibit activity against various bacterial strains.
- Anti-inflammatory Agents : Research has highlighted its potential in synthesizing compounds that mitigate inflammatory responses.
Material Science
The compound's unique properties make it valuable in material science, particularly in the development of:
- Fluorinated Polymers : The trifluoromethyl group enhances thermal stability and chemical resistance.
- Organic Light Emitting Diodes (OLEDs) : Its derivatives are explored for use in OLED technology due to their luminescent properties.
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis, facilitating the creation of complex molecules through:
- Multi-step Synthesis : It acts as a scaffold for constructing various organic compounds through strategic functional group transformations.
- Coupling Reactions : Employed in cross-coupling reactions to form carbon-carbon bonds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that derivatives of this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study emphasizes the compound's utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 4-formyl-2-(trifluoromethyl)benzoate depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its activity and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl and formyl groups distinguish methyl 4-formyl-2-(trifluoromethyl)benzoate from analogs with other substituents. Key comparisons include:
Table 1: Comparative Analysis of Benzoate Derivatives
*LogP values extrapolated from structurally similar compounds in .
Key Observations:
Lipophilicity (LogP): The trifluoromethyl group significantly increases LogP (e.g., 4.90 for 4-formyl-2-methoxyphenyl 4-(trifluoromethyl)benzoate) compared to non-fluorinated analogs . this compound, with its electron-withdrawing -CF₃ and polar -CHO groups, exhibits moderate lipophilicity, balancing reactivity and membrane permeability.
Reactivity: The formyl group enables nucleophilic additions (e.g., condensation reactions), as seen in the synthesis of benzimidazole derivatives using methyl 4-formyl benzoate . Bromo or amino substituents (e.g., methyl 4-bromo-2-(trifluoromethyl)benzoate ) offer sites for cross-coupling reactions, whereas the amino group enhances hydrogen bonding .
Solubility and Polarity:
- Carboxylic acid derivatives (e.g., 4-formyl-2-(trifluoromethyl)benzoic acid) exhibit higher aqueous solubility at basic pH due to deprotonation .
- Methoxy-substituted analogs (e.g., 4-formyl-2-methoxyphenyl 4-fluorobenzoate, LogP 3.29) show reduced lipophilicity compared to trifluoromethylated compounds .
Biological Activity
Methyl 4-formyl-2-(trifluoromethyl)benzoate (CAS No. 959632-16-7) is an organic compound characterized by its unique trifluoromethyl substituent and formyl group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may influence its pharmacokinetics and interaction with biological targets. The structure can be represented as follows:
The biological activity of this compound is believed to stem from its interactions with specific enzymes or receptors within biological systems. The trifluoromethyl group is known to enhance the compound's metabolic stability and membrane permeability, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These findings suggest that the compound exhibits bactericidal activity, likely through mechanisms that inhibit protein synthesis and nucleic acid production .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Preliminary results indicate that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated moderate-to-good antibiofilm activity with a minimum biofilm inhibitory concentration (MBIC) of approximately 62 µg/mL .
- Synthesis and Application : Research has shown that this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its ability to act as a reactive intermediate allows for diverse applications in drug synthesis .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 4-formyl-2-(trifluoromethyl)benzoate, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via esterification of 4-formyl-2-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Intermediate steps may involve introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions. Post-synthesis, purity is confirmed using ¹H/¹³C/¹⁹F NMR to verify substituent positions, IR spectroscopy for functional groups (C=O, CF₃), and mass spectrometry for molecular weight validation. HPLC with UV detection (≥95% purity) is recommended for quantitative analysis .
Q. How can researchers optimize reaction conditions for introducing the trifluoromethyl group?
- Methodological Answer : The trifluoromethyl group is often introduced via Ullmann coupling or nucleophilic aromatic substitution using CF₃Cu or CF₃SiMe₃. Key parameters include:
- Catalyst : CuI or Pd(PPh₃)₄ for cross-coupling.
- Solvent : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature : 80–120°C for 12–24 hours.
Monitor reaction progress via TLC (eluent: chloroform/ethyl acetate 2:1) and confirm completion by disappearance of starting material spots .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- ¹⁹F NMR : Confirms the presence and electronic environment of the CF₃ group (δ ~ -60 to -65 ppm).
- ¹H NMR : Identifies formyl proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm).
- X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of substituents.
Cross-validate with FT-IR (C=O stretch ~1700 cm⁻¹, CF₃ ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can competing reactivities of the formyl and trifluoromethyl groups be managed during further functionalization?
- Methodological Answer : The electron-withdrawing CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. The formyl group can be temporarily protected (e.g., as an acetal using ethylene glycol and p-TsOH) to prevent unwanted side reactions during cross-coupling (e.g., Suzuki-Miyaura). Post-reaction, deprotection under mild acidic conditions (H₂O/THF, pH 3–4) regenerates the aldehyde .
Q. What strategies resolve low yields in esterification or coupling reactions?
- Methodological Answer :
- Esterification : Use Dean-Stark traps to remove water and shift equilibrium.
- Coupling : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ with SPhos ligand) and degas solvents to prevent oxidation.
- By-product mitigation : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted acid or alcohol. Contradictions in reported yields often stem from variations in solvent purity, catalyst age, or reaction scale .
Q. How does the compound’s electronic profile influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability, while the formyl group serves as a handle for bioconjugation (e.g., forming hydrazones or Schiff bases with drug carriers). Computational docking studies (using AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What are best practices for resolving discrepancies in spectroscopic data across studies?
- Methodological Answer :
- NMR calibration : Use internal standards (TMS for ¹H/¹³C, CFC₃ for ¹⁹F).
- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃, as hydrogen bonding in DMSO may shift formyl proton signals.
- Crystallinity issues : Recrystallize from ethanol/water (1:1) to improve crystal quality for X-ray analysis. Discrepancies often arise from impurities in starting materials or incomplete drying .
Methodological Notes for Experimental Design
- Reaction Monitoring : Use HPLC-MS for real-time tracking of intermediates.
- Safety : Handle in a fume hood; the compound may release toxic fumes (e.g., HF) under harsh conditions. Store desiccated at 4°C .
- Scale-up : For gram-scale synthesis, prioritize flow chemistry setups to maintain temperature control and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
